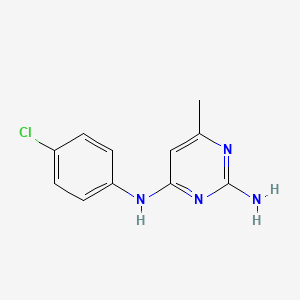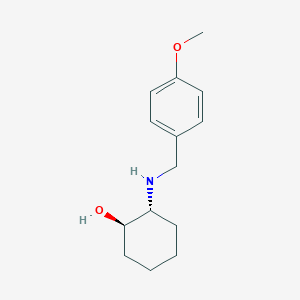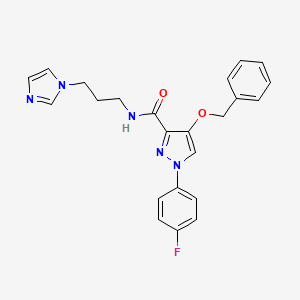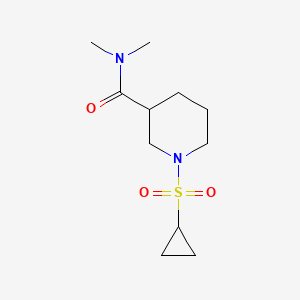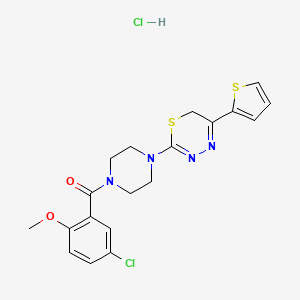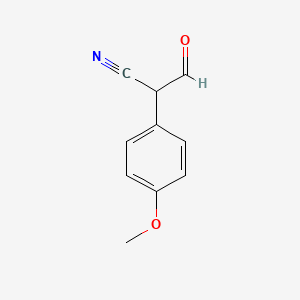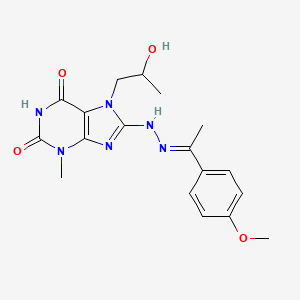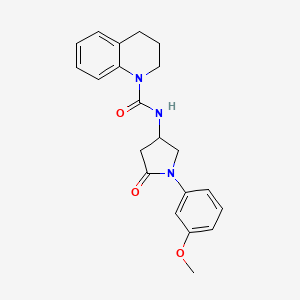![molecular formula C25H26N4O3S B2739350 3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536708-13-1](/img/structure/B2739350.png)
3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The research into the synthesis of thiazoles and their fused derivatives, including compounds with structures similar to "3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one," has been significant for developing antimicrobial agents. These synthetic pathways offer routes to a variety of heterocyclic compounds with potential biological activities, underscoring the importance of such chemical frameworks in drug discovery (Wardkhan et al., 2008).
Antimicrobial and Antifungal Activities
Compounds structurally related to the target molecule have been studied for their antimicrobial properties. The synthesis of new chemical entities and evaluation of their antimicrobial activities against various bacterial and fungal strains is a critical area of research. This includes exploring the antimicrobial potential of novel synthetic pathways and compounds, which could lead to the development of new therapeutic agents (Stolarczyk et al., 2018).
Corrosion Inhibition
The structural analogs of "3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one" have been investigated for their potential as corrosion inhibitors. This research is pivotal for the development of safer and more efficient corrosion inhibitors for industrial applications, highlighting the versatility of these compounds beyond pharmacological uses (Verma et al., 2016).
Anticancer Activity
The exploration of novel compounds for anticancer activity is a crucial area of research. Studies have demonstrated the potential of related compounds to act against various cancer cell lines, offering insights into the design of new anticancer agents. This includes the evaluation of cytotoxic effects on hepatocellular carcinoma cell lines and the examination of molecular docking to understand the interaction with biological targets, which could inform the development of targeted cancer therapies (Eldeeb et al., 2022).
Molecular Docking Studies
Molecular docking studies of benzimidazole derivatives, including those related to the target molecule, have provided insights into their potential as EGFR inhibitors. This research is significant for understanding the molecular basis of cancer and developing new therapeutic approaches. By analyzing the interaction of these compounds with the EGFR binding pocket, researchers can identify promising candidates for further development as anticancer agents (Karayel, 2021).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-32-18-12-10-17(11-13-18)29-24(31)23-22(19-8-4-5-9-20(19)26-23)27-25(29)33-16-21(30)28-14-6-3-7-15-28/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZBJTZKNWLCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

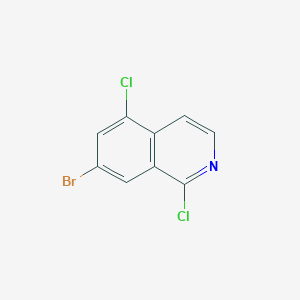
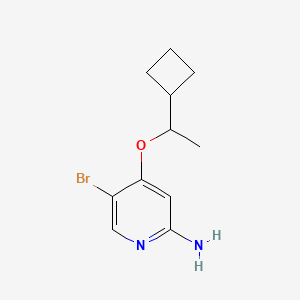


![N-(3-methylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2739274.png)
